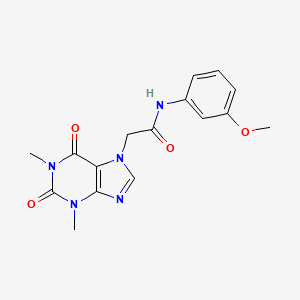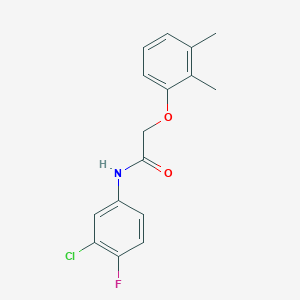![molecular formula C14H19NO3 B5707144 4-[(2,4-dimethylphenoxy)acetyl]morpholine](/img/structure/B5707144.png)
4-[(2,4-dimethylphenoxy)acetyl]morpholine
Vue d'ensemble
Description
4-[(2,4-dimethylphenoxy)acetyl]morpholine is a chemical compound that has been extensively researched in the scientific community due to its potential applications in various fields. This compound is also known as DMAM and has a molecular formula of C14H19NO3.
Mécanisme D'action
The mechanism of action of 4-[(2,4-dimethylphenoxy)acetyl]morpholine is not fully understood. However, it has been suggested that this compound may act as a kinase inhibitor, which can block the activity of enzymes that are involved in cell signaling pathways. This inhibition of kinase activity can lead to the suppression of cell growth and proliferation, which may be beneficial in the treatment of cancer and other diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(2,4-dimethylphenoxy)acetyl]morpholine have been studied extensively in vitro and in vivo. In vitro studies have shown that DMAM can inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death) in these cells. In vivo studies have shown that DMAM can inhibit tumor growth in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-[(2,4-dimethylphenoxy)acetyl]morpholine in lab experiments is its potential as a lead compound for the development of new drugs. However, there are also some limitations to using DMAM in lab experiments. One of these limitations is the lack of understanding of its mechanism of action, which can make it difficult to design experiments that accurately assess its efficacy.
Orientations Futures
There are many future directions for research on 4-[(2,4-dimethylphenoxy)acetyl]morpholine. One area of research that has received a lot of attention is the development of new drugs based on DMAM. Researchers are also interested in understanding the mechanism of action of this compound and identifying new targets for drug development. Another area of research is the development of new synthetic methods for the production of DMAM, which could improve its availability for research purposes.
Conclusion:
In conclusion, 4-[(2,4-dimethylphenoxy)acetyl]morpholine is a chemical compound that has been extensively researched for its potential applications in various fields. This compound has shown promise as a lead compound for the development of new drugs for the treatment of various diseases. While there are still many unanswered questions about the mechanism of action of DMAM, the research conducted so far has provided valuable insights into its potential applications. Future research on this compound will undoubtedly lead to new discoveries and advancements in the field of drug discovery.
Méthodes De Synthèse
The synthesis of 4-[(2,4-dimethylphenoxy)acetyl]morpholine involves the reaction of 2,4-dimethylphenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then reacted with morpholine to form 4-[(2,4-dimethylphenoxy)acetyl]morpholine. This synthesis method has been well-established in the literature and has been used in various studies.
Applications De Recherche Scientifique
4-[(2,4-dimethylphenoxy)acetyl]morpholine has been extensively researched for its potential applications in various fields. One of the most promising applications of this compound is in the field of drug discovery. DMAM has been shown to have potential as a lead compound for the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
2-(2,4-dimethylphenoxy)-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-11-3-4-13(12(2)9-11)18-10-14(16)15-5-7-17-8-6-15/h3-4,9H,5-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKPARPPRVMDOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)N2CCOCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60163903 | |
| Record name | Morpholine, 4-((2,4-dimethylphenoxy)acetyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60163903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholine, 4-((2,4-dimethylphenoxy)acetyl)- | |
CAS RN |
148183-90-8 | |
| Record name | Morpholine, 4-((2,4-dimethylphenoxy)acetyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148183908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Morpholine, 4-((2,4-dimethylphenoxy)acetyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60163903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5707092.png)
![N-(3-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-fluorobenzamide](/img/structure/B5707100.png)

![4-[1-cyano-2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]benzonitrile](/img/structure/B5707107.png)
![2-imino-8-methyl-5-oxo-1-(3-pyridinylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile](/img/structure/B5707113.png)
![N'-[(2-biphenylylcarbonyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5707118.png)



![2-(2-chlorophenyl)-8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5707149.png)
